![molecular formula C21H18N4O3S B2553669 N-([2,4'-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034322-61-5](/img/structure/B2553669.png)

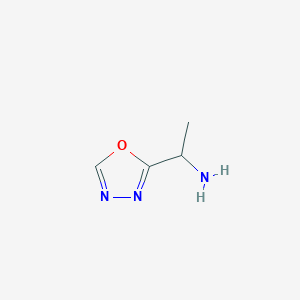

N-([2,4'-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

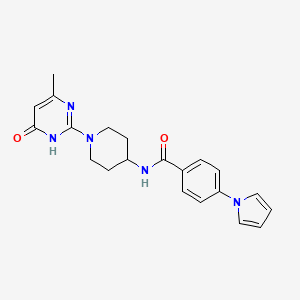

N-([2,4'-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of NEDD8-activating enzyme (NAE), which is involved in the activation of the ubiquitin-proteasome system (UPS). The UPS is a critical pathway for the degradation of intracellular proteins, including those involved in cell cycle regulation, DNA repair, and apoptosis. Dysregulation of the UPS has been implicated in the development and progression of cancer, making NAE an attractive target for cancer therapy.

Scientific Research Applications

Synthesis and Biochemical Evaluation

Research has focused on synthesizing and evaluating benzenesulfonamides as inhibitors for various enzymes. For instance, studies have identified high-affinity inhibitors of kynurenine 3-hydroxylase, which play a role in the pathophysiological processes after neuronal injury (S. Röver et al., 1997).

Structural Diversity and Luminescence

Modified benzenesulfonamide acids have been used to construct new d10 metal complexes, showcasing structure diversity and applications in luminescence and antibacterial properties. This highlights the versatility of benzenesulfonamide derivatives in creating compounds with varied structural and functional properties (Xun Feng et al., 2021).

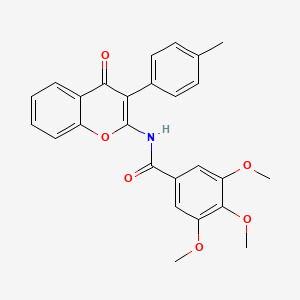

DNA Binding and Anticancer Activity

Benzenesulfonamide derivatives have been studied for their potential in binding to DNA and exhibiting anticancer activities. These studies indicate the potential use of such compounds in cancer therapy, with variations in the sulfonamide derivative affecting their interaction with DNA and their biological activity (M. González-Álvarez et al., 2013).

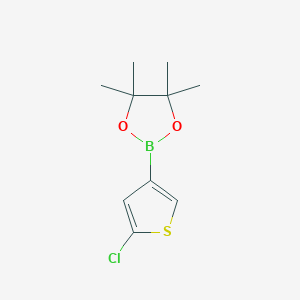

Antimicrobial Properties

Compounds based on benzenesulfonamide have shown significant antimicrobial properties, suggesting their potential in addressing bacterial infections. This includes the development of new bipyrazoles with noted antibacterial activity, contributing to the field of antimicrobial drug development (K. Singh & P. Sharma, 2014).

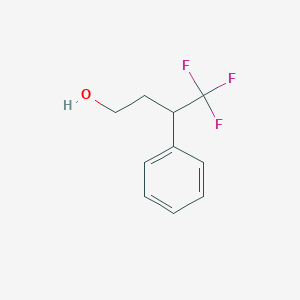

Enzyme Inhibition and Molecular Docking

Benzenesulfonamide derivatives have been utilized in enzyme inhibition studies, including detailed molecular docking studies to understand the interaction mechanisms with specific enzymes. This research provides insights into designing more effective enzyme inhibitors for various therapeutic applications (S. Alyar et al., 2019).

properties

IUPAC Name |

4-(2-methyl-1,3-oxazol-4-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S/c1-15-25-21(14-28-15)17-2-4-19(5-3-17)29(26,27)24-13-16-6-11-23-20(12-16)18-7-9-22-10-8-18/h2-12,14,24H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMSOHGNQMLRPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2553591.png)

![N-(3-ethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2553592.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2553594.png)

![1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2553596.png)

![3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline](/img/structure/B2553599.png)

![Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)

![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B2553603.png)